An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic Acid
An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid, a key intermediate in contemporary pharmaceutical synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant applications in drug discovery, particularly in the development of kinase inhibitors. The information is presented to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid, with the CAS Number 171178-46-4, is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its structural features, including a protected amine, a carboxylic acid, and a chlorinated pyridine ring, make it a versatile synthon for creating diverse molecular architectures. This guide aims to be an in-depth resource, consolidating essential technical information for its effective utilization in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 171178-46-4 | [1][2] |
| Molecular Formula | C₁₁H₁₃ClN₂O₄ | [2] |
| Molecular Weight | 272.68 g/mol | |
| IUPAC Name | 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinic acid | |
| Synonyms | 5-(Boc-amino)-2-chloroisonicotinic acid, 2-Chloro-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pyridinecarboxylic acid | [2] |
| Appearance | White to off-white solid | |
| Melting Point | >175°C (decomposition) | [3] |
| Solubility | Soluble in organic solvents such as benzene and toluene; insoluble in water. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of synthetic intermediates. Below are the expected characteristic peaks for 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid in ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| H (tert-butyl) | ~1.5 (s, 9H) | C (tert-butyl methyl) | ~28 |
| NH | ~9.5-10.5 (br s, 1H) | C (tert-butyl quaternary) | ~80 |
| Pyridine H | ~8.0-8.5 (s, 2H) | Pyridine C | ~110-150 |
| COOH | ~12.0-13.0 (br s, 1H) | C=O (Boc) | ~155 |
| C=O (acid) | ~165 |
Note: Predicted values are based on standard chemical shift tables and data from structurally related compounds. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (stretch, Boc) | 3300-3500 (broad) |
| C-H (stretch, alkyl) | 2850-3000 |
| C=O (stretch, carboxylic acid) | 1700-1725 |
| C=O (stretch, Boc) | 1680-1700 |
| C=N, C=C (stretch, aromatic) | 1450-1600 |
| C-O (stretch) | 1000-1300 |
Experimental Protocol: Synthesis
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is typically achieved through the protection of the amino group of 5-amino-2-chloroisonicotinic acid with a tert-butoxycarbonyl (Boc) group.
Reaction Scheme
Caption: Synthesis of the target compound.
Materials and Methods
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Materials:
-
5-Amino-2-chloroisonicotinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate (EtOAc)
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Hexanes
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1 M Hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Standard glassware for extraction and filtration
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Procedure
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Reaction Setup: In a round-bottom flask, dissolve 5-amino-2-chloroisonicotinic acid (1.0 eq) in anhydrous THF.
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Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
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Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
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Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1 M HCl, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid as a solid.
Applications in Drug Discovery
5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is a valuable intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies and treatments for inflammatory diseases.
Role in Kinase Inhibitor Synthesis
This intermediate is particularly useful in the synthesis of inhibitors for Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAK).[4][5][6][7][8] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[4] Dysregulation of these pathways is implicated in various cancers and autoimmune disorders.[4][5]
The synthetic utility of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid stems from its modifiable functional groups. The carboxylic acid allows for amide bond formation, while the chloro group can be displaced or participate in cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular diversity. The Boc-protected amine can be deprotected at a later stage to reveal a primary amine for further functionalization.
Caption: General synthetic workflow for kinase inhibitors.
Significance in BTK and JAK Inhibitor Development
The development of selective and potent BTK and JAK inhibitors is a highly active area of pharmaceutical research.[4][6] BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[4] JAKs are involved in cytokine signaling, and their inhibition has shown efficacy in treating rheumatoid arthritis and other inflammatory conditions.[5][6] The use of versatile intermediates like 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid facilitates the rapid synthesis of libraries of potential inhibitors for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion
5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is a fundamentally important building block for the synthesis of medicinally relevant compounds. Its well-defined structure and versatile reactivity make it an invaluable tool for medicinal chemists. This technical guide has provided a detailed overview of its properties, a practical synthetic protocol, and its critical role in the development of targeted therapies, with the aim of supporting ongoing and future research in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 7. Dissection of the Effects of JAK and BTK Inhibitors on the Functionality of Healthy and Malignant Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
